N-Phenyl-N'-(2-pyridinyl)urea
CAS No.: 2327-17-5
Cat. No.: VC3899597
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327-17-5 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 1-phenyl-3-pyridin-2-ylurea |
| Standard InChI | InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) |
| Standard InChI Key | FDMIXRXCYIIUDY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Phenyl-N'-(2-pyridinyl)urea features a planar urea core () bridging a phenyl ring and a pyridinyl group. X-ray crystallography confirms a dihedral angle of 54.2° between the aromatic rings, optimizing steric interactions while maintaining conjugation with the urea moiety . The compound crystallizes in a monoclinic system with unit cell parameters , , , and .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 213.24 g/mol | |
| Density | 1.307 g/cm³ | |
| Boiling Point | 279.9°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.87 | |
| Vapor Pressure | 0.0039 mmHg at 25°C |
The compound’s solubility profile is dominated by its polar urea group () and hydrophobic aromatic rings, rendering it sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
Spectroscopic Identification
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NMR: -NMR (400 MHz, DMSO-): δ 8.45 (d, , 1H, pyridinyl-H), 8.25 (s, 1H, urea-NH), 7.70–7.30 (m, 7H, aromatic-H) .
-
FTIR: Strong absorption at 1665 cm (C=O stretch), 3350 cm (N-H stretch) .
Synthesis and Reaction Pathways
Selenium-Catalyzed Reductive Carbonylation
A phosgene-free method employs selenium catalysts for reductive carbonylation of nitrobenzene derivatives with 2-aminopyridine under CO pressure (20–30 bar). This one-pot reaction achieves yields >85% at 150°C :
Advantages include avoidance of toxic isocyanates and scalability for industrial production .
Hofmann Rearrangement of Carboxamides
Aryl carboxamides react with to generate isocyanates in situ, which subsequently couple with 2-aminopyridine. This method is notable for its compatibility with electron-deficient substrates .
Biological and Pharmacological Applications
Kinase Inhibition in Oncology
N-Phenyl-N'-(2-pyridinyl)urea derivatives exhibit subfamily-selective inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at IC values of 0.1–5 μM. Molecular docking studies reveal competitive binding at the ATP pocket, facilitated by hydrogen bonds with the urea moiety and π-π stacking with pyridinyl .
Agricultural Applications
As plant growth regulators, pyridinylurea derivatives modulate auxin signaling pathways, enhancing root development in crops like Oryza sativa at concentrations of 10–100 μM .
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120 nm, PDI <0.2) enhances bioavailability by 3-fold in murine models, addressing solubility limitations .
Catalytic Applications
Pd complexes of N-Phenyl-N'-(2-pyridinyl)urea demonstrate efficacy in Suzuki-Miyaura cross-coupling reactions (TON >10), attributed to the pyridinyl group’s electron-donating effects .
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